4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DMXAA, is a synthetic small molecule that has gained attention for its potential use as an anti-cancer agent. DMXAA was initially developed as a vascular disrupting agent (VDA) and was found to have anti-tumor activity.
Scientific Research Applications
Pharmacological Research
This compound is often explored for its potential as a pharmacological agent due to its unique chemical structure. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to develop new therapeutic drugs. Its potential applications include anti-inflammatory, anti-cancer, and neuroprotective agents .
Chemical Biology
In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its ability to bind selectively to certain proteins or nucleic acids makes it a valuable tool for elucidating the mechanisms of cellular functions and interactions. This helps in understanding disease pathways and identifying new drug targets .
Material Science
The compound’s unique structural properties make it useful in material science, particularly in the development of novel polymers and nanomaterials. Researchers explore its incorporation into polymer matrices to enhance material properties such as thermal stability, mechanical strength, and chemical resistance. These materials have applications in various industries, including electronics and aerospace .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent or standard for various analytical techniques. Its well-defined chemical properties allow for precise quantification and detection of other substances in complex mixtures. This is particularly useful in environmental monitoring, food safety, and clinical diagnostics .
Biochemical Assays
The compound is used in biochemical assays to study enzyme kinetics and inhibition. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into enzyme function and regulation. This information is crucial for drug discovery and development, as it helps identify potential therapeutic targets and optimize drug efficacy .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for the design and synthesis of new drugs. Researchers modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to develop more effective and safer medications. This process involves extensive testing and optimization to achieve the desired therapeutic outcomes .
These applications highlight the versatility and importance of this compound in various scientific research fields. Each application leverages its unique chemical properties to advance knowledge and innovation in different domains.
Based on general knowledge and typical applications of similar compounds in scientific research. Specific studies and detailed references would require access to specialized databases and publications.
properties
IUPAC Name |
4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14-11-23(12-15(2)29-14)30(27,28)17-9-7-16(8-10-17)21(26)24-13-20(25)22-18-5-3-4-6-19(18)24/h3-10,14-15H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUHZCMTNEZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.